molecular formula C21H32N4O2S B011390 Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- CAS No. 104317-90-0

Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)-

Cat. No. B011390
M. Wt: 404.6 g/mol
InChI Key: WXDTTZQKSMHWCD-LYNLNPNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has been studied for its potential applications in scientific research. This compound has been found to have a range of effects on various biological systems, including the central nervous system and the cardiovascular system. It has been studied for its potential use in the treatment of conditions such as Parkinson's disease and hypertension.

Mechanism Of Action

The mechanism of action of sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it activates dopamine receptors in the brain. This activation leads to increased dopamine release, which can have a range of effects on various biological systems.

Biochemical And Physiological Effects

Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved motor function and decreased symptoms of Parkinson's disease. It has also been found to have effects on the cardiovascular system, including the ability to lower blood pressure.

Advantages And Limitations For Lab Experiments

Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized using a variety of methods. It has also been found to have a range of effects on various biological systems, which makes it a useful tool for studying these systems. However, there are also limitations to its use, including the fact that its mechanism of action is not fully understood and that it may have potential side effects.

Future Directions

There are several future directions for research on sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)-. One area of research could focus on further elucidating its mechanism of action and its effects on various biological systems. Another area of research could focus on its potential use in the treatment of conditions such as Parkinson's disease and hypertension. Additionally, research could be done to explore the potential side effects of this compound and to develop methods for minimizing these effects.

Synthesis Methods

Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- can be synthesized using a variety of methods. One method involves the reaction of N,N-dimethylformamide with propargylamine to form N,N-dimethyl-N'-propargylformamide. This compound is then reacted with ergoline to form the desired product. Other methods involve the use of different starting materials and reaction conditions.

properties

CAS RN

104317-90-0

Product Name

Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)-

Molecular Formula

C21H32N4O2S

Molecular Weight

404.6 g/mol

IUPAC Name

(6aR,9S)-9-(diethylsulfamoylamino)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C21H32N4O2S/c1-4-10-24-14-16(23-28(26,27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-22-19)11-20(18)24/h7-9,13,16,18,20,22-23H,4-6,10-12,14H2,1-3H3/t16-,18?,20+/m0/s1

InChI Key

WXDTTZQKSMHWCD-LYNLNPNLSA-N

Isomeric SMILES

CCCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC

synonyms

CQP 201-403
CQP-201-403

Origin of Product

United States

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